

# spectroscopic data of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

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An In-depth Technical Guide to the Spectroscopic Profile of **Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate**

## Abstract

This guide provides a comprehensive technical overview of the key spectroscopic characteristics of **Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate** ( $C_7H_{10}N_2O_3$ , M.W.: 170.17 g/mol). As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical. This document serves as a reference for researchers, scientists, and drug development professionals, offering an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide establishes a reliable predictive framework for its characterization. Furthermore, it outlines robust, field-proven protocols for data acquisition and a logical workflow for structural verification, ensuring scientific integrity and reproducibility.

## Introduction to the Compound and Its Structural Nuances

**Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate** is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications as

synthetic intermediates.<sup>[1]</sup> Its structure features a central pyrazole ring, an N-methyl group, an ethyl ester at the 3-position, and a hydroxyl group at the 5-position.

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism. The 5-hydroxy form (1a) can exist in equilibrium with its 5-oxo tautomer, ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1b). The predominant tautomer is often dependent on the solvent and physical state.<sup>[2]</sup> Spectroscopic analysis, particularly NMR, is essential to determine which form is present under specific experimental conditions. This guide will focus on the characterization of the 5-hydroxy tautomer, which is frequently observed in DMSO solutions for similar compounds.<sup>[2]</sup>

## Predictive Spectroscopic Profile

While a complete, published dataset for this exact molecule is not readily available, a highly accurate predictive profile can be constructed by analyzing data from closely related analogs, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate<sup>[2]</sup> and other substituted pyrazoles.<sup>[3]</sup>

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The expected spectrum in a solvent like DMSO-d<sub>6</sub> would show five distinct signals.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts and Splitting Patterns

Assignment	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale and Comparative Insights
Ethyl -CH <sub>3</sub>	~ 1.30	Triplet (t)	3H	Typical range for an ethyl ester methyl group coupled to a CH <sub>2</sub> group.
N-CH <sub>3</sub>	~ 3.75	Singlet (s)	3H	Consistent with an N-methyl group on an electron-deficient aromatic ring.
Ethyl -CH <sub>2</sub>	~ 4.25	Quartet (q)	2H	Typical range for an ethyl ester methylene group coupled to a CH <sub>3</sub> group.
Pyrazole C4-H	~ 6.00	Singlet (s)	1H	The chemical shift for the C4-H proton in the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is observed at 5.98 ppm.[2]
Hydroxyl O-H	> 11.0	Broad Singlet (br s)	1H	The acidic proton of the enol tautomer is expected to be significantly downfield and

may exchange with water in the solvent. The phenyl analog shows this proton at a very downfield shift of 12.16 ppm.[2]

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## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>13</sup>C NMR spectroscopy identifies all unique carbon environments in the molecule. Seven distinct signals are predicted for the structure.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts

Assignment	Predicted Shift ( $\delta$ , ppm)	Rationale and Comparative Insights
Ethyl -CH <sub>3</sub>	~ 14.5	Standard chemical shift for an ethyl ester methyl carbon.
N-CH <sub>3</sub>	~ 35.0	Typical range for an N-methyl group on a pyrazole ring.
Ethyl -CH <sub>2</sub>	~ 60.0	Standard chemical shift for an ethyl ester methylene carbon.
Pyrazole C4	~ 95.0	The C4 carbon is expected to be significantly shielded.
Pyrazole C3	~ 140.0	Carbon bearing the ester group, deshielded.
Pyrazole C5	~ 158.0	Carbon bearing the hydroxyl group, highly deshielded due to the enolic oxygen.
Ester C=O	~ 162.0	Typical chemical shift for an $\alpha,\beta$ -unsaturated ester carbonyl carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode	Justification
~ 3200 (broad)	O-H	Stretching	A broad, strong absorption characteristic of a hydrogen-bonded hydroxyl group is expected. The phenyl analog shows a similar peak at 3204 cm <sup>-1</sup> . <a href="#">[2]</a>
~ 2980	C-H (sp <sup>3</sup> )	Stretching	Aliphatic C-H stretching from the N-methyl and ethyl groups.
~ 1725	C=O (Ester)	Stretching	Strong absorption typical for an $\alpha,\beta$ -unsaturated ester carbonyl. The phenyl analog shows this peak at 1728 cm <sup>-1</sup> . <a href="#">[2]</a>
1600 - 1500	C=C / C=N	Ring Stretching	Multiple bands corresponding to the pyrazole aromatic system.
~ 1250	C-O	Stretching	Strong C-O stretching band associated with the ester group.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

- Molecular Ion ( $M^+$ ): For the molecular formula  $C_7H_{10}N_2O_3$ , the exact mass is 170.0691. High-resolution mass spectrometry (HRMS) should detect the  $[M+H]^+$  ion at  $m/z$  171.0764 in positive ion mode (e.g., ESI $^+$ ).
- Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group ( $-OC_2H_5$ , 45 Da) from the ester, or the loss of the entire ethyl ester group.

## Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

### Sample Preparation

- Ensure the sample is pure, as impurities will complicate spectral analysis. Recrystallization or chromatography may be necessary.
- Dry the sample thoroughly under vacuum to remove residual solvents, which can obscure key signals, particularly in  $^1H$  NMR.

### NMR Data Acquisition Protocol

- Solvent Selection: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is recommended as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons like the O-H proton.
- Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for  $^1H$  NMR to ensure adequate signal dispersion.
- $^1H$  NMR Parameters:
  - Acquire at a standard probe temperature (e.g., 298 K).
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  ~2.50 ppm).
- $^{13}C$  NMR Parameters:

- Acquire using a proton-decoupled pulse program.
- A higher number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Reference the spectrum to the DMSO-d<sub>6</sub> solvent peak ( $\delta \sim 39.52$  ppm).

## IR Data Acquisition Protocol

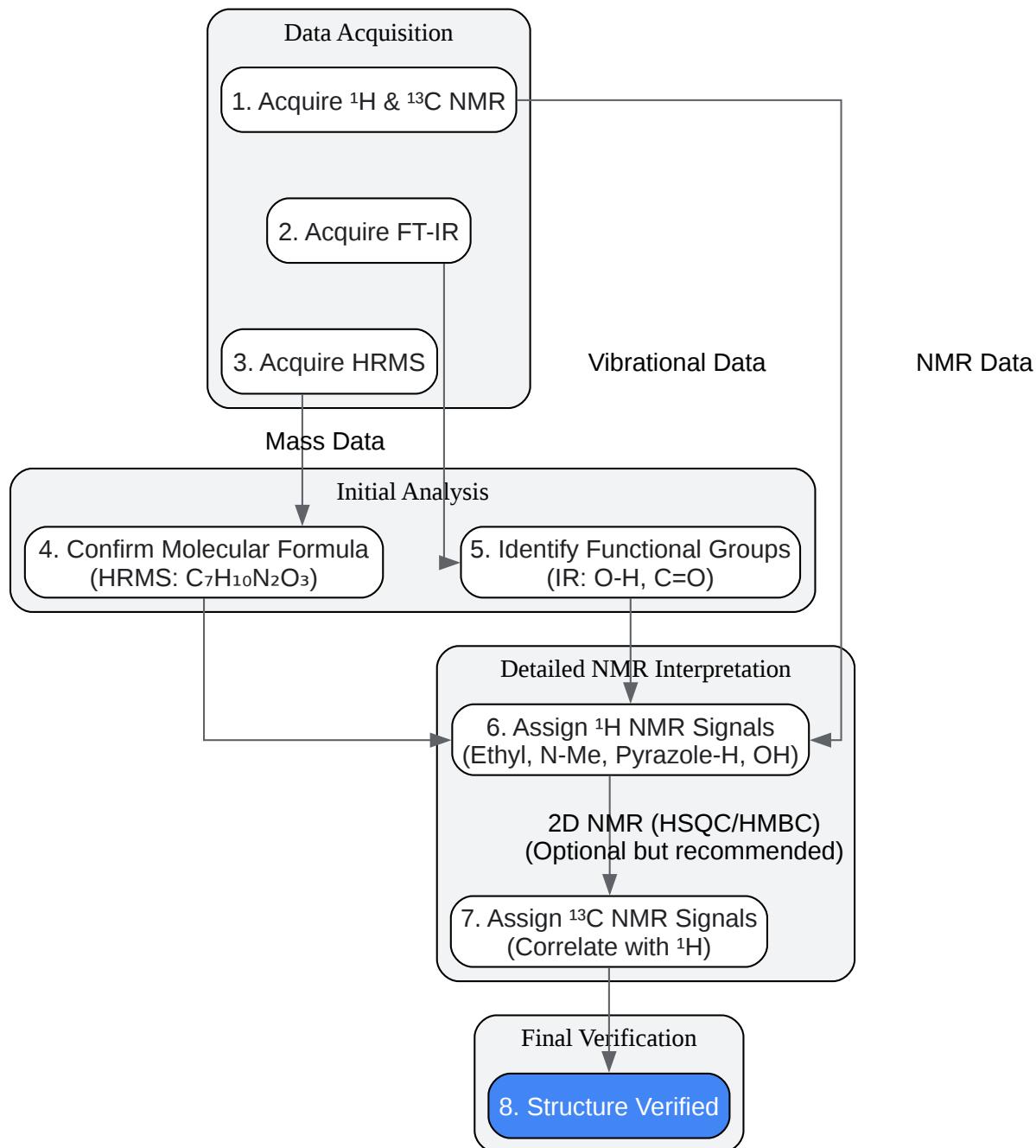
- Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
- Procedure:
  - Record a background spectrum of the clean ATR crystal.
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact and record the sample spectrum.
  - Typically, 16-32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.

## Mass Spectrometry Acquisition Protocol

- Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.
- Procedure:
  - Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  - Infuse the solution directly into the ESI source.
  - Acquire spectra in both positive and negative ion modes to observe  $[\text{M}+\text{H}]^+$  and  $[\text{M}-\text{H}]^-$  ions, respectively.
  - Perform HRMS analysis to confirm the elemental composition.

# Data Interpretation and Structural Verification Workflow

A systematic approach is essential for unambiguous structure confirmation. The workflow below outlines the logical process of integrating data from multiple spectroscopic techniques.

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Caption: Workflow for Spectroscopic Verification.

## Conclusion

The structural elucidation of **ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate** relies on a multi-technique spectroscopic approach. The predicted data presented in this guide, derived from foundational principles and analysis of analogous structures, provides a robust framework for its identification. Key identifying features include the characteristic singlet for the C4-H proton around 6.00 ppm in the  $^1\text{H}$  NMR spectrum, the highly deshielded O-H proton signal, a strong ester carbonyl stretch near  $1725\text{ cm}^{-1}$  in the IR spectrum, and a molecular ion peak consistent with the formula  $\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3$  in the mass spectrum. Adherence to the recommended experimental protocols will ensure the acquisition of high-fidelity data, enabling researchers to confidently confirm the structure of this important chemical entity.

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